
Heptacridine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacridine fumarate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is a derivative of acridine, a heterocyclic organic compound, and is combined with fumaric acid to form the fumarate salt. This compound is known for its stability and bioactive properties, making it a subject of study in medicinal chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of heptacridine fumarate typically involves the reaction of heptacridine with fumaric acid under controlled conditions. The process begins with the preparation of heptacridine through a series of organic reactions, including cyclization and functional group modifications. The final step involves the formation of the fumarate salt by reacting heptacridine with fumaric acid in a suitable solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Heptacridine fumarate undergoes various chemical reactions, including:
Oxidation: Heptacridine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert heptacridine to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine quinones, while reduction can produce dihydroacridines. Substitution reactions result in a variety of functionalized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Heptacridine fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.
Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of heptacridine fumarate involves its interaction with biological molecules, particularly nucleic acids and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Heptacridine fumarate can be compared with other acridine derivatives and fumarate salts:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Dimethyl Fumarate: A fumarate salt used in the treatment of multiple sclerosis and psoriasis.
Uniqueness: this compound stands out due to its specific combination of acridine and fumaric acid, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
114076-85-6 |
|---|---|
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H28N2.C4H4O4/c1-2-3-4-5-10-15-21-20-16-11-6-8-13-18(16)22-19-14-9-7-12-17(19)20;5-3(6)1-2-4(7)8/h6,8,11,13H,2-5,7,9-10,12,14-15H2,1H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
CRUDIYCJIZUAPW-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



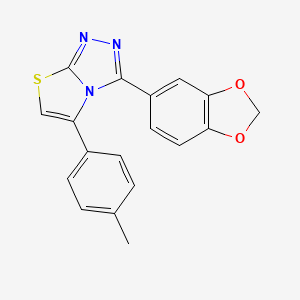
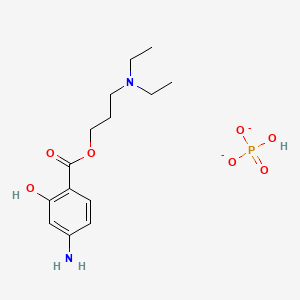
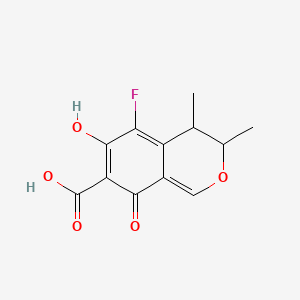
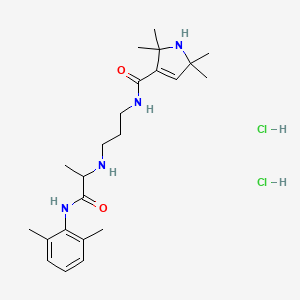
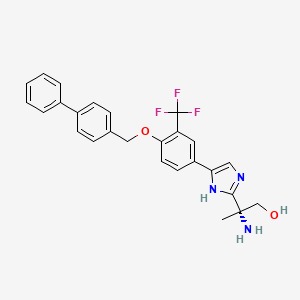
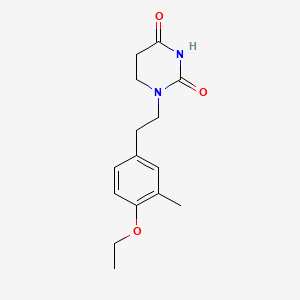
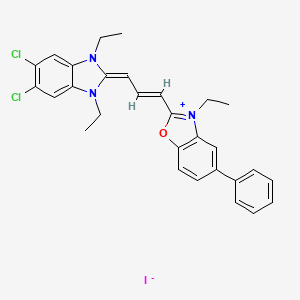

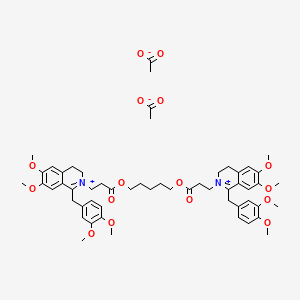
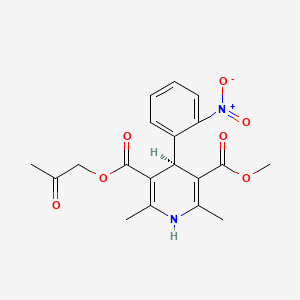
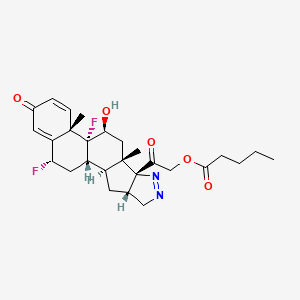
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

